3-(Methoxycarbonyl)-4-methylbenzoic acid
Overview
Description
3-(Methoxycarbonyl)-4-methylbenzoic acid is a useful research compound. Its molecular formula is C10H10O4 and its molecular weight is 194.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Solubility in 2-Methoxyethanol : The study by Hart et al. (2015) investigated the solubility of various compounds, including benzoic acid derivatives, in 2-methoxyethanol. This is relevant for understanding the solvent properties and solute interactions of 3-(Methoxycarbonyl)-4-methylbenzoic acid.
Antifungal Activities : A paper by Yang et al. (2011) discusses the isolation of new phthalide derivatives with significant antifungal activities against plant pathogens. This research indicates potential applications in agriculture and plant protection.
Synthesis of Pharmaceutical Compounds : Salman et al. (2002) describe an efficient synthesis of a key intermediate for repaglinide, a hypoglycemic agent, from a related compound, 2-hydroxy-4-methylbenzoic acid. This study highlights the relevance in pharmaceutical synthesis processes.
Methanol Production by Pseudomonas putida : Donnelly and Dagley (1980) explored how Pseudomonas putida metabolizes various benzoic acid derivatives, including methoxy-benzoic acids, to produce methanol. This is significant for understanding microbial degradation pathways.
Antimicrobial Activity Assays : Ma et al. (2014) synthesized novel cis/trans-but-2-enedioic acid esters, including compounds related to 4-(Methoxycarbonyl) phenyl, and evaluated their antimicrobial activities. Their findings have implications for the development of new antimicrobial agents.
Polyaniline Doping : A study by Amarnath and Palaniappan (2005) discusses the use of benzoic acid and its derivatives, including 3-methylbenzoic acid and 4-methylbenzoic acid, as dopants for polyaniline, suggesting potential applications in the field of conductive polymers.
Cyclization/Carbonylation Reactions : Ardizzoia et al. (2008) focused on the synthesis of 4-[(Methoxycarbonyl)methyl]-3,4-dihydroisoquinolinones using a palladium-catalyzed process. This has relevance in organic synthesis and the development of new chemical compounds.
Stobbe Condensation for Benzofuran Derivatives : Abdel‐Wahhab and El-Assal (1968) explored the cyclisation of 3-methoxycarbonyl-cis-4-(2-furyl)but-3-enoic acid, highlighting synthetic routes for producing benzofuran derivatives.
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that similar compounds are often used in suzuki–miyaura cross-coupling reactions , which is a key pathway in synthetic chemistry for the formation of carbon-carbon bonds .
Pharmacokinetics
Similar compounds are known to be relatively stable, readily prepared, and generally environmentally benign , which could potentially impact their bioavailability.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the result of the reaction is the formation of a new carbon-carbon bond .
Action Environment
The action of 3-(Methoxycarbonyl)-4-methylbenzoic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions, in which similar compounds are often used, are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by factors such as temperature, pH, and the presence of other functional groups.
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The interest in these compounds, mainly boronic acids, has been growing, especially after the discovery of the drug bortezomib . This suggests that there is potential for future research and development in this area .
Properties
IUPAC Name |
3-methoxycarbonyl-4-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-6-3-4-7(9(11)12)5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYZXCACBSFFHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622273 | |
Record name | 3-(Methoxycarbonyl)-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167300-06-3 | |
Record name | 3-(Methoxycarbonyl)-4-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(methoxycarbonyl)-4-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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